molecular formula C11H11NO3 B2662892 Methyl 7-Methoxyindole-5-carboxylate CAS No. 180624-24-2

Methyl 7-Methoxyindole-5-carboxylate

Cat. No. B2662892
M. Wt: 205.213
InChI Key: MLHFMFQDMLBLID-UHFFFAOYSA-N
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Description

“Methyl 7-Methoxyindole-5-carboxylate” is a chemical compound with the CAS Number: 180624-24-2. Its molecular weight is 205.21 and its IUPAC name is methyl 7-methoxy-1H-indole-5-carboxylate . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “Methyl 7-Methoxyindole-5-carboxylate” is 1S/C11H11NO3/c1-14-9-6-8 (11 (13)15-2)5-7-3-4-12-10 (7)9/h3-6,12H,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application : Indole derivatives, including “Methyl 7-Methoxyindole-5-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
  • Methods of Application : The synthesis of indole derivatives involves various methods, including the Leimgruber–Batcho indole synthesis . The specific method for the synthesis of “Methyl 7-Methoxyindole-5-carboxylate” is not mentioned in the source.
  • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . The specific results or outcomes for “Methyl 7-Methoxyindole-5-carboxylate” are not mentioned in the source.

2. Nematicidal Effects of Halogenated Indoles

  • Summary of Application : Halogenated indoles, including “Methyl 7-Methoxyindole-5-carboxylate”, have been studied for their nematicidal effects on Bursaphelenchus xylophilus, a nematode known to cause severe economic losses in pine forest ecosystems .
  • Methods of Application : The study involved assessing the effects of halogenated indoles on the fecundity, reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of B. xylophilus .
  • Results or Outcomes : The study found that 5-iodoindole, a type of halogenated indole, diminished the fecundity, reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of B. xylophilus . The specific results or outcomes for “Methyl 7-Methoxyindole-5-carboxylate” are not mentioned in the source.

3. Synthesis of Selected Alkaloids

  • Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
  • Methods of Application : The synthesis of indole derivatives involves various methods . The specific method for the synthesis of “Methyl 7-Methoxyindole-5-carboxylate” is not mentioned in the source.
  • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . The specific results or outcomes for “Methyl 7-Methoxyindole-5-carboxylate” are not mentioned in the source.

4. Inducers of Nematode Resistance

  • Summary of Application : Iodoindoles, a type of indole derivative, have been studied for their application in inducing nematode resistance .
  • Methods of Application : The study involved assessing the effects of iodoindoles on nematodes . The specific method for the application of “Methyl 7-Methoxyindole-5-carboxylate” is not mentioned in the source.
  • Results or Outcomes : The study found that iodoindoles have potential as inducers of nematode resistance . The specific results or outcomes for “Methyl 7-Methoxyindole-5-carboxylate” are not mentioned in the source.

5. Synthesis of Phytoalexin

  • Summary of Application : Indole derivatives are used in the synthesis of phytoalexin, a type of antimicrobial substance produced by plants in response to pathogen attacks .
  • Methods of Application : The synthesis involves the reaction of an indole derivative in the presence of SnCl2 and NaOAc in THF, which provides methyl 1-hydroxyindole-3-carboxylate . This compound is then methylated using MeI to afford phytoalexin .
  • Results or Outcomes : The synthesis of phytoalexin using indole derivatives was successful, with a high yield of 97% .

6. Use in Chemical Industry

  • Summary of Application : “Methyl 7-Methoxyindole-5-carboxylate” is a chemical compound that is available for purchase and use in the chemical industry .

Safety And Hazards

The safety information for “Methyl 7-Methoxyindole-5-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 7-methoxy-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-6-8(11(13)15-2)5-7-3-4-12-10(7)9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFMFQDMLBLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-Methoxyindole-5-carboxylate

CAS RN

180624-24-2
Record name Methyl 7-Methoxyindole-5-carboxylate
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